molecular formula C5H12N2O B13976119 cis-Tetrahydropyran-3,5-diamine

cis-Tetrahydropyran-3,5-diamine

Cat. No.: B13976119
M. Wt: 116.16 g/mol
InChI Key: XJEDAYAKFYAHIF-UHFFFAOYSA-N
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Description

cis-Tetrahydropyran-3,5-diamine is a bicyclic amine derivative characterized by a six-membered tetrahydropyran ring with two amino groups at the 3- and 5-positions in a cis configuration. This structural motif imparts unique stereoelectronic properties, making it a valuable scaffold in medicinal chemistry and catalysis. The compound’s rigidity and hydrogen-bonding capabilities enhance its utility in molecular recognition and ligand design.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

oxane-3,5-diamine

InChI

InChI=1S/C5H12N2O/c6-4-1-5(7)3-8-2-4/h4-5H,1-3,6-7H2

InChI Key

XJEDAYAKFYAHIF-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1N)N

Origin of Product

United States

Preparation Methods

Thermal Conversion of Pentamethylene Diamine to Tetrahydropyridine Intermediates

A key precursor approach involves the thermal cyclization of pentamethylene diamine to form 2,3,4,5-tetrahydropyridine derivatives, which can be subsequently converted to tetrahydropyran diamines through further functionalization steps.

  • Method Summary:

    • Pentamethylene diamine (either pure, aqueous, or organic solvent solution) is heated above 120 °C but below its boiling point.
    • Organic solvents with boiling points above 130 °C, such as alkanes, benzene derivatives, alcohols, ethers, esters, or amines, are used to disperse pentamethylene diamine.
    • The reaction proceeds via thermal cyclization to 2,3,4,5-tetrahydropyridine with yields up to 99% conversion efficiency.
    • Subsequent oxidation or reduction steps can transform tetrahydropyridine into pyridine or piperidine derivatives, respectively.
  • Experimental Data Example:

Parameter Condition Result
Pentamethylene diamine 98% purity, 200 g Heated at 180 °C for 12 h
Solvent Neat or in high-boiling organic solvent 2,3,4,5-tetrahydropyridine formed (17.2 g)
Conversion efficiency >99% High yield of intermediate

This method provides a green, simple, and industrially promising route to nitrogen-containing heterocycles, which can be adapted for cis-tetrahydropyran diamine synthesis by further elaboration of the intermediates.

Tandem Cross-Metathesis/Thermal SN2′ Reaction for cis-Tetrahydropyran Synthesis

A more recent and mild synthetic approach involves the tandem cross-metathesis followed by a thermal SN2′ reaction to construct 4-hydroxy-2,6-cis-tetrahydropyrans, which are closely related in structure to this compound.

  • Method Highlights:

    • The tandem reaction avoids protecting groups, enabling synthesis from base-sensitive substrates.
    • Cross-metathesis forms key carbon-carbon bonds, followed by thermal SN2′ cyclization to close the tetrahydropyran ring with cis stereochemistry.
    • This method was successfully applied in the synthesis of (±)-diospongin A, a natural product containing cis-tetrahydropyran motifs.
  • Advantages:

    • Mild thermal conditions preserve sensitive functional groups.
    • High stereoselectivity for cis isomers.
    • Protecting-group-free synthesis reduces steps and waste.
  • Supporting Data:

Step Reaction Type Conditions Outcome
Cross-metathesis Alkene metathesis Catalyzed by Grubbs catalyst Formation of diene intermediate
Thermal SN2′ reaction Intramolecular nucleophilic substitution Heating under mild conditions cis-Tetrahydropyran ring closure

This approach is highly efficient for synthesizing cis-substituted tetrahydropyrans and can be adapted to install amino groups at desired positions, including 3 and 5, through functional group transformations.

Comparative Analysis of Preparation Methods

Feature Thermal Cyclization of Pentamethylene Diamine Tandem Cross-Metathesis/Thermal SN2′ Reaction
Starting Materials Pentamethylene diamine Alkenes and unsaturated precursors
Reaction Conditions High temperature (120–220 °C), reflux Mild thermal conditions, catalyst-mediated
Stereoselectivity Moderate, depends on conditions High cis-selectivity
Functional Group Compatibility Moderate, requires careful solvent choice High, protecting-group-free
Industrial Scalability High, simple steps and green chemistry Moderate, catalyst cost and substrate scope
Yield and Conversion Efficiency Up to 99% conversion, high yield of intermediates High yield of cis-tetrahydropyran products

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Tetrahydro-2H-pyran-3,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of Tetrahydro-2H-pyran-3,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares cis-Tetrahydropyran-3,5-diamine with structurally related diamines:

Compound Core Structure Amino Group Positions Key Properties Applications
This compound Tetrahydropyran (oxygen-containing ring) 3,5 (cis) Rigid scaffold, strong hydrogen-bond donor/acceptor, moderate solubility in polar solvents Ligand design, asymmetric catalysis
Pyrazole-3,5-diamine Pyrazole (N-containing ring) 3,5 Planar structure, aromatic stabilization, high thermal stability Agrochemicals, fluorescent probes
Isoxazole-3,5-diamine Isoxazole (N,O-containing ring) 3,5 Enhanced polarity, pH-sensitive reactivity Pharmaceuticals, coordination chemistry
Toluene-2,5-diamine Benzene (aromatic ring) 2,5 High toxicity (RSL: 3.2E-04 mg/m³), mutagenic potential Hair dyes, polymers

Key Research Findings

Synthetic Accessibility: Pyrazole- and isoxazole-diamines are synthesized via nitrile cyclization or malononitrile intermediates . In contrast, this compound likely requires oxacycle-specific methods, such as ring-closing metathesis or epoxide amination.

Reactivity: Pyrazole-diamines exhibit nucleophilic aromatic substitution at the 4-position due to electron-withdrawing effects of adjacent amino groups . Tetrahydropyran-diamines, with their saturated ring, favor stereoselective alkylation or acylation at the amino groups.

Toxicity and Environmental Impact: Toluene-2,5-diamine has a Regional Screening Level (RSL) of 3.2E-04 mg/m³, indicating significant toxicity risks . No direct toxicity data exist for this compound, but its saturated structure may reduce bioaccumulation compared to aromatic analogs.

Thermal Stability :

  • Pyrazole-diamines demonstrate high thermal stability (decomposition >250°C) due to aromaticity, whereas tetrahydropyran derivatives may degrade at lower temperatures (~150°C) .

Q & A

Q. What are the common synthetic routes for cis-Tetrahydropyran-3,5-diamine, and what methodological considerations are critical during synthesis?

The synthesis typically involves cyclization reactions using tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) to neutralize byproducts like HCl. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography. Precise stoichiometric ratios and temperature control (room temperature to reflux) are critical to avoid side products. Reaction intermediates, such as carbazolyldiamine derivatives, may require isolation under inert atmospheres .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Adhere to guidelines for handling volatile organic compounds: use local exhaust ventilation, wear nitrile gloves, safety goggles, and lab coats. Avoid sparks or open flames due to flammability risks (flash point ~88°C). Store in sealed containers away from oxidizers. Emergency protocols include using safety showers and eye-wash stations, as recommended in chemical safety data sheets .

Q. How is this compound structurally characterized to confirm its configuration?

X-ray crystallography is the gold standard for confirming the cis configuration. Programs like SHELXL refine crystallographic data to resolve bond angles and spatial arrangements. Complementary methods include 1^1H/13^{13}C NMR to verify amine proton environments and FT-IR for functional group analysis (e.g., NH2_2 stretching at 3300–3400 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results during structural validation?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Cross-validate using high-resolution mass spectrometry (HRMS) for molecular weight confirmation and variable-temperature NMR to detect conformational flexibility. SHELXL’s refinement tools can model disorder or thermal motion artifacts, while DFT calculations provide theoretical benchmarks for bond parameters .

Q. What strategies optimize reaction yields of this compound in multi-step syntheses?

Yield optimization requires controlling reaction kinetics and minimizing side reactions. Use catalytic amounts of Lewis acids (e.g., ZnCl2_2) to accelerate cyclization. Solvent polarity adjustments (e.g., switching from THF to DMF) may stabilize intermediates. Monitor intermediates via LC-MS and employ gradient elution in chromatography for better separation of diastereomers .

Q. What advanced analytical methods are used to assess the purity and stability of this compound under varying conditions?

Pharmacopoeia-grade tests include:

  • Loss on drying : Dry at 105°C to quantify volatile impurities.
  • Heavy metal analysis : ICP-MS or colorimetric assays (limit: ≤20 μg/g).
  • Forced degradation studies : Expose to heat, light, or humidity, then analyze via HPLC-UV for degradation products (e.g., oxidation of amine groups) .

Q. Can this compound serve as a precursor for synthesizing heterocyclic compounds?

Yes. Its vicinal diamine groups enable condensation with carbonyl compounds to form pyrazole or isoxazole derivatives. For example, reactions with malononitrile yield 4-substituted pyrazole-3,5-diamines, as demonstrated in studies on analogous diaminopyridine systems. Microwave-assisted synthesis can enhance reaction efficiency for such heterocycles .

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